molecular formula C10H11NO2 B15087104 1-(2-Methylphenyl)-2-nitropropene

1-(2-Methylphenyl)-2-nitropropene

Cat. No.: B15087104
M. Wt: 177.20 g/mol
InChI Key: UGRWKHJLICNPPQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-2-nitropropene is an organic compound with the molecular formula C10H11NO2 It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and a methylphenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 2-methylbenzaldehyde with nitroethane in the presence of a basic catalyst such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones under specific conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 1-(2-Methylphenyl)-2-aminopropane.

    Oxidation: 1-(2-Methylphenyl)-2-nitropropanol or 1-(2-Methylphenyl)-2-nitropropanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylphenyl)-2-nitropropene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-2-nitropropene exerts its effects depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is converted to an amine group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-(2-Methylphenyl)-2-nitroethane: Similar structure but with an ethane backbone instead of propene.

    2-Methyl-1-nitropropene: Similar nitroalkene structure but with different substitution patterns.

    1-(2-Methylphenyl)-2-aminopropane: The reduced form of 1-(2-Methylphenyl)-2-nitropropene.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a nitro group and a methylphenyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-methyl-2-[(E)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+

InChI Key

UGRWKHJLICNPPQ-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C=C(C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.